![molecular formula C22H20ClN3O3S B2473754 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899782-26-4](/img/structure/B2473754.png)

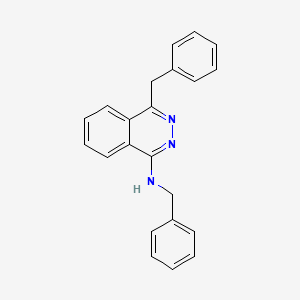

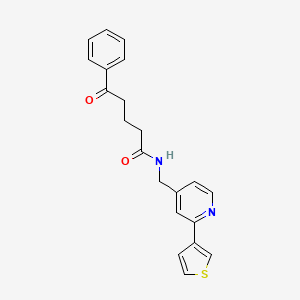

1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as CNB-001, is a novel compound that has shown potential in treating neurological disorders. It is a member of the spirocyclic piperidine family of compounds and was first synthesized in 2004.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

This chemical compound's research applications primarily involve its role in chemical synthesis and reactivity studies. It is closely related to other compounds within the spiroheterocycle family, which are known for their significant activity in various chemical assays. For example, compounds such as 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related derivatives have exhibited notable analgesic activity, highlighting the potential therapeutic applications of structurally similar compounds (Cohen et al., 1978). Additionally, the utility of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalyzing amidations and other chemical transformations further underscores the importance of related diazaspiro compounds in synthetic chemistry (Larrivée-Aboussafy et al., 2010).

Advanced Materials and Catalysis

Spiroheterocyclic compounds also find applications in the development of advanced materials and as catalysts in various chemical reactions. The synthesis and characterization of 2,5-Disubstituted 1,3,4-Oxadiazoles using N-chlorosuccinimide and DBU showcases the versatility of spiroheterocycles in creating novel materials with potential industrial applications (Pardeshi et al., 2010). Moreover, the role of DBU in methylation reactions underlines its utility in modifying phenols, indoles, and benzimidazoles, which could be relevant for pharmaceutical synthesis and material science (Shieh et al., 2001).

Biological Activity and Drug Development

While the direct biological activity of 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione might not be extensively documented, related compounds have been evaluated for their biological properties. For instance, the study of novel spirocyclic thiazolidin-4-ones indicates the potential for such structures to inhibit epidermal growth factor receptors, a key target in cancer therapy (Fleita et al., 2013). This suggests that structurally related compounds, including the one , may hold untapped therapeutic potential.

Propriétés

IUPAC Name |

(4-chloro-3-nitrophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O3S/c23-17-11-10-16(14-18(17)26(28)29)20(27)25-21(30)19(15-8-4-3-5-9-15)24-22(25)12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZNZSIMEXQYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2473675.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2473677.png)

![3,3,3-Trifluoro-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2473683.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2473686.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)